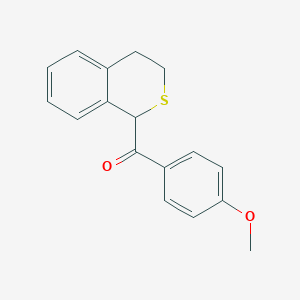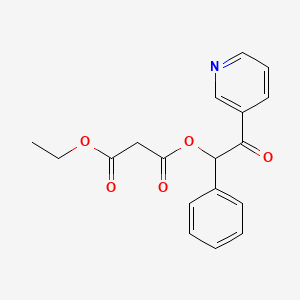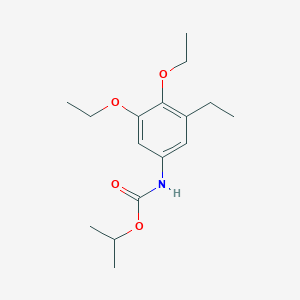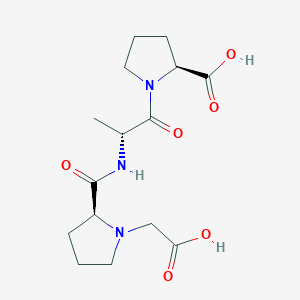
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of benzothiopyrans These compounds are characterized by a benzene ring fused to a thiopyran ring The presence of a methanone group attached to the 4-methoxyphenyl moiety adds to its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiol compound to form the thiopyran ring, followed by further functionalization to introduce the methanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. The scalability of the synthetic route is a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dihydro-2H-1-benzopyran-1-yl)(4-methoxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-hydroxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-chlorophenyl)methanone
Uniqueness
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The combination of the benzothiopyran core with the methanone group also contributes to its distinct chemical properties.
Eigenschaften
| 80252-80-8 | |
Molekularformel |
C17H16O2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isothiochromen-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2S/c1-19-14-8-6-13(7-9-14)16(18)17-15-5-3-2-4-12(15)10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
QWTGRYPUUOWWSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)



![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)


